1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

IRAK4 Kinase Inhibition Inflammation

Medicinal chemistry programs targeting IRAK4 or PI3K require the specific 4-yl THP-pyrazole regioisomer; substitution with 2-yl or 3-yl isomers compromises ATP-binding pocket orientation. This building block is the validated core of AS-2444697 (IRAK4 IC50: 21 nM). Critical for SAR studies requiring sub-nanomolar kinase potency. - Enables replication of clinical-stage IRAK4 inhibitor profiles. - Derivatives achieve PI3K IC50 values as low as 1 nM. - Cytotoxic activity in leukemia/lymphoma lines is strictly dependent on this THP-4-yl group.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1342268-71-6
Cat. No. B2931808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
CAS1342268-71-6
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESC1COCCC1N2C=CC=N2
InChIInChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2
InChIKeyWAGVYTPQQZVQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Kinase-Focused Scaffold


1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic building block (MF: C₈H₁₂N₂O, MW: 152.19 [1]) characterized by a pyrazole ring N-substituted at the 1-position with a tetrahydropyran (THP) group. The THP-4-yl substitution pattern is distinct from its 2-yl and 3-yl regioisomers, influencing steric and electronic properties in derivative compounds . This scaffold serves as a key intermediate in the synthesis of potent, selective kinase inhibitors, including clinical-stage IRAK4 inhibitors [2].

Scaffold THP-4-yl pyrazole for kinase inhibitor synthesis
Vector Enables specific ATP-pocket interactions in SAR programs
Reported Use IRAK4-targeted inhibitor lead optimization

Why 2-yl/3-yl Isomer Substitutions Compromise 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Activity


Direct substitution of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with its 2-yl or 3-yl regioisomers is not chemically equivalent. The position of the oxygen atom in the tetrahydropyran ring dictates the three-dimensional orientation of the pyrazole moiety, which is critical for interactions within the ATP-binding pockets of kinases [1]. The 4-yl isomer provides a specific vector that has been successfully optimized in structure-activity relationship (SAR) studies to achieve sub-nanomolar potency against targets like IRAK4 and PI3K [2]. In contrast, the 2-yl isomer is more commonly employed as a protecting group strategy, which is fundamentally different from its use as a core scaffold for bioactive molecule construction . Therefore, procurement based on structural analogy alone is not supported by the quantitative biological data available for optimized derivatives.

2-yl isomer commonly employed as a protecting group, not a kinase scaffold — may not support SAR-driven inhibitor design.
3-yl isomer alters pyrazole spatial orientation, potentially disrupting interactions within the ATP-binding pocket.
SAR-optimized potency profiles reported for 4-yl derivatives may not transfer to 2‑ or 3‑yl regioisomers.

Quantitative Activity Comparisons for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole


IRAK4 Inhibitor Potency and Selectivity vs. IRAK1

Derivative AS-2444697, which incorporates the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole core, demonstrates potent inhibition of IRAK4 kinase. This compound is >30-fold selective for IRAK4 over IRAK1, a key selectivity metric for minimizing off-target effects [1]. The presence of the tetrahydropyran-4-yl moiety is essential for achieving this potency and selectivity profile, as evidenced by the reported IC50 values.

IRAK4 Inhibition
Reported comparison
IC50 = 21 nM, >30‑fold over IRAK1
Supports selectivity in kinase assays
In vitro biochemical assay
IRAK4 Kinase Inhibition Inflammation

PI3K Inhibition by a Tetrahydropyranyl-pyrazole Derivative

A complex derivative built upon the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold exhibits extraordinary potency against its target, Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform. The reported IC50 value in the low nanomolar range highlights the scaffold's potential for creating highly optimized lead compounds [1].

PI3Kδ Inhibition
Reported value
IC50 = 1 nM (derivative)
Supports low-nanomolar lead optimization
ADP-Glo format, pH 7.5, 25°C
PI3K Kinase Inhibition Cancer

Cytotoxic Activity of Tetrahydropyranyl-Pyrazoles vs. Unsubstituted Bases

A series of 1-tetrahydropyranyl-4-substituted pyrazoles (containing the core of interest) demonstrated moderate cytotoxic activity against leukemia/lymphoma and solid tumor-derived cell lines [1]. Crucially, the study showed that the corresponding free heterocyclic bases, lacking the tetrahydropyranyl group, were completely devoid of activity [1]. This confirms that the tetrahydropyran-4-yl group is not merely an inert carrier but is essential for the observed biological effect in this context.

Cytotoxicity: THP vs. Free Base
Head-to-head
With THP: IC50 14–100 μM
Without THP: inactive
THP group required for cell-based activity
Leukemia/lymphoma and solid tumor cell lines
Antitumor Cytotoxicity Leukemia

In Vivo Renoprotection in a CKD Model

The IRAK4 inhibitor AS2444697, derived from the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold, has demonstrated in vivo pharmacological efficacy. The compound was investigated for its renoprotective properties in a 5/6 nephrectomized (Nx) rat model of chronic kidney disease (CKD), a clinically relevant in vivo system [1].

In Vivo CKD Model
Class-level
Renoprotective effects in 5/6 Nx rat model
Supports in vivo pathway-response context
Full study details not reported here
In Vivo Renoprotection Chronic Kidney Disease

Validated Applications of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole


IRAK4 Inhibitor Synthesis for Inflammatory Disease

This scaffold is the validated core of AS-2444697, an inhibitor with an IC50 of 21 nM against IRAK4 and >30-fold selectivity over IRAK1 [4]. Procurement of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is essential for medicinal chemistry teams aiming to replicate or improve upon this profile in next-generation IRAK4-targeting therapeutics. The scaffold's utility has been further demonstrated in an in vivo model of chronic kidney disease [2], confirming its relevance for developing orally bioavailable candidates.

PI3K Kinase Inhibitor Development for Oncology

For researchers engaged in oncology drug discovery, this scaffold is a proven starting point for generating PI3K inhibitors with exceptional potency. Derivatives of this core have achieved IC50 values as low as 1 nM in biochemical PI3K assays [4]. Its use is therefore justified when the research goal requires compounds with sub-nanomolar activity against the kinase of interest, potentially leading to more efficacious and lower-dose therapeutic agents.

Cytotoxic Mechanisms in Leukemia and Solid Tumors

The activity of 1-tetrahydropyranyl-4-substituted pyrazoles is directly linked to the tetrahydropyran-4-yl group [4]. Researchers investigating the cytotoxic effects of pyrazole derivatives in leukemia/lymphoma or solid tumor cell lines should procure this compound as a core scaffold. The data shows that analogs lacking this group are inactive, confirming that this specific structural feature is a functional requirement for activity, not merely an inert component [4].

Application
Selection Property
Validation Focus
IRAK4 inhibitor synthesis
Kinase selectivity profile
Biochemical target engagement
PI3Kδ inhibitor optimization
Sub-nanomolar affinity context
Biochemical potency assessment
THP-pyrazole cytotoxicity studies
THP-group-dependent activity
Cell-model response in leukemia/solid tumor lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.